5-Bromo-4-methoxy-2-methylbenzaldehyde
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Overview
Description
5-Bromo-4-methoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2 . It is a derivative of benzaldehyde, featuring a bromine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methoxy-2-methylbenzaldehyde: The synthesis of 5-Bromo-4-methoxy-2-methylbenzaldehyde can be achieved by brominating 4-methoxy-2-methylbenzaldehyde using bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Methoxylation of 5-bromo-2-methylbenzaldehyde: Another route involves the methoxylation of 5-bromo-2-methylbenzaldehyde using sodium methoxide in methanol. This reaction introduces the methoxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-4-methoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products Formed:
Oxidation: 5-Bromo-4-methoxy-2-methylbenzoic acid.
Reduction: 5-Bromo-4-methoxy-2-methylbenzyl alcohol.
Substitution: 5-Azido-4-methoxy-2-methylbenzaldehyde, 5-Cyano-4-methoxy-2-methylbenzaldehyde.
Scientific Research Applications
Chemistry: : 5-Bromo-4-methoxy-2-methylbenzaldehyde is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of heterocyclic compounds and other complex molecules.
Biology: : In biological research, this compound is used to study the effects of brominated aromatic aldehydes on biological systems. It is also employed in the synthesis of bioactive molecules for drug discovery and development.
Medicine: : this compound is investigated for its potential therapeutic properties. It is used in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : This compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.
4-Methoxy-2-methylbenzaldehyde: Lacks the bromine atom, affecting its chemical properties and biological activity.
5-Bromo-2-methylbenzaldehyde: Lacks the methoxy group, leading to variations in its reactivity and uses.
Uniqueness of 5-Bromo-4-methoxy-2-methylbenzaldehyde: The presence of both the bromine atom and methoxy group in this compound imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in synthesis, research, and industry.
Properties
IUPAC Name |
5-bromo-4-methoxy-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXXVBSCRRCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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